molecular formula C12H11N3O B100712 N-(4-Aminophenyl)nicotinamide CAS No. 19060-64-1

N-(4-Aminophenyl)nicotinamide

Cat. No. B100712
CAS RN: 19060-64-1
M. Wt: 213.23 g/mol
InChI Key: PYIOLOFFPBBNGV-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)nicotinamide is a compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is a solid substance at room temperature .


Synthesis Analysis

N-(4-Aminophenyl)nicotinamide can be synthesized through the hydrogenation of N-4-nitrophenyl nicotinamide . This process involves the use of a stabilized Pd nanoparticle-organic-silica catalyst .


Molecular Structure Analysis

The N-(4-Aminophenyl)nicotinamide molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The hydrogenation of N-4-nitrophenyl nicotinamide to N-(4-Aminophenyl)nicotinamide progresses through a condensation mechanism whereby an azo dimer intermediate is formed and rapidly consumed . This reaction is catalyzed by a stabilized Pd nanoparticle-organic-silica catalyst .


Physical And Chemical Properties Analysis

N-(4-Aminophenyl)nicotinamide is a solid substance at room temperature . It has a molecular weight of 213.24 .

Scientific Research Applications

  • Metabolic Effects in Cancer Cells
    Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, like FK866 which targets nicotinamide pathways, show significant metabolic alterations in cancer cells, affecting amino acids, purine, and pyrimidine metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway. This suggests the potential of nicotinamide derivatives in cancer treatment (Tolstikov et al., 2014).

  • Effects on Microsomal Mixed-Function Oxidase Activity
    Nicotinamide can influence the oxidative metabolism of hepatic microsomal mixed-function oxidase. This effect on metabolic enzymes highlights the importance of nicotinamide in various biochemical pathways and potential therapeutic applications (Schenkman, Ball, & Estabrook, 1967).

  • Promotion of Cell Survival and Differentiation in Stem Cells
    Nicotinamide has been observed to promote cell survival and differentiation in human pluripotent stem cells, acting as an inhibitor of multiple kinases. This underscores its potential in stem cell research and applications (Meng et al., 2018).

  • Inhibition Effects on Drug Metabolism
    Research shows nicotinamide can inhibit the metabolism of drugs by liver microsomes. This inhibition is relevant for understanding drug interactions and metabolic processes (Sasame & Gillette, 1970).

  • Role in Neuroprotection and Neurovascular Health
    Nicotinamide's involvement in neuroprotection and the maintenance of neurovascular integrity in the central nervous system is significant. It influences pathways related to cellular survival and longevity, which could be crucial in treating neurodegenerative disorders (Maiese et al., 2004; Li, Chong, & Maiese, 2006).

  • Corrosion Inhibition and Material Science Applications
    Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, indicating potential applications in material science and engineering (Chakravarthy, Mohana, & Kumar, 2014).

Future Directions

Future research on N-(4-Aminophenyl)nicotinamide could focus on its potential applications in various fields, given its chemical properties and the known benefits of related compounds like nicotinamide . More preclinical studies and clinical trials are needed to fully understand its value .

properties

IUPAC Name

N-(4-aminophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOLOFFPBBNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360655
Record name N-(4-Aminophenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)nicotinamide

CAS RN

19060-64-1
Record name N-(4-Aminophenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19060-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Yang, AR Teixeira, Y Shi, SC Born, H Lin… - Green …, 2018 - pubs.rsc.org
… of N-4-nitrophenyl nicotinamide over Pd/SiO 2 was assessed under various reaction conditions to determine optimal chemoselective conversion to N-4-aminophenyl nicotinamide. Key …
Number of citations: 59 pubs.rsc.org
G Boije af Gennäs, L Mologni, S Ahmed… - …, 2011 - Wiley Online Library
In anaplastic large‐cell lymphomas, chromosomal translocations involving the kinase domain of anaplastic lymphoma kinase (ALK), generally fused to the 5’ part of the nucleophosmin …

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